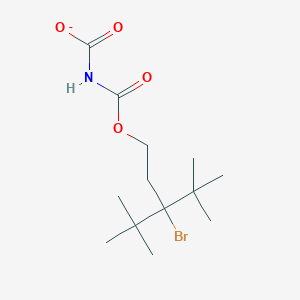
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE is a chemical compound with the molecular formula C13H24BrNO4. It is also known by its IUPAC name, di(tert-butyl) 3-bromopropylimidodicarbonate. This compound is characterized by its off-white semi-solid form and is typically stored at temperatures between 0-8°C .
Preparation Methods
The synthesis of BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE involves the reaction of di-tert-butyl iminodicarboxylate with 1,3-dibromopropane. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction under optimized conditions to achieve consistent yields and quality.
Chemical Reactions Analysis
BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE involves its interaction with molecular targets through its reactive bromine and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE can be compared with similar compounds such as di-tert-butyl iminodicarboxylate and 1,3-dibromopropane. While these compounds share some structural similarities, BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE is unique due to its specific combination of functional groups, which confer distinct reactivity and applications .
Similar Compounds
- Di-tert-butyl iminodicarboxylate
- 1,3-Dibromopropane
This uniqueness makes BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C13H23BrNO4- |
|---|---|
Molecular Weight |
337.23 g/mol |
IUPAC Name |
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate |
InChI |
InChI=1S/C13H24BrNO4/c1-11(2,3)13(14,12(4,5)6)7-8-19-10(18)15-9(16)17/h7-8H2,1-6H3,(H,15,18)(H,16,17)/p-1 |
InChI Key |
JRQIXIBWHURFMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(CCOC(=O)NC(=O)[O-])(C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



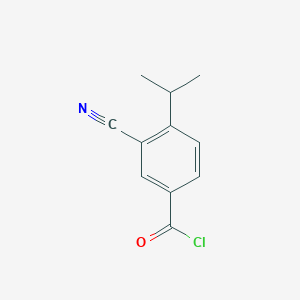
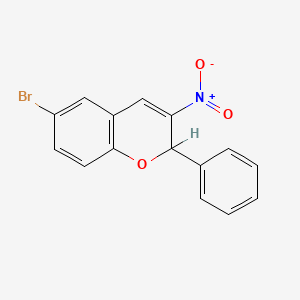
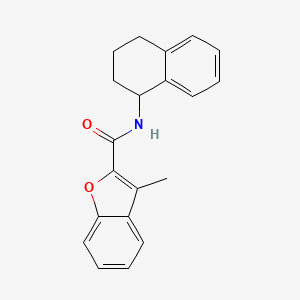
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
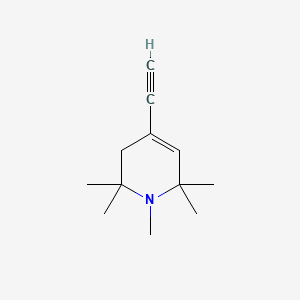
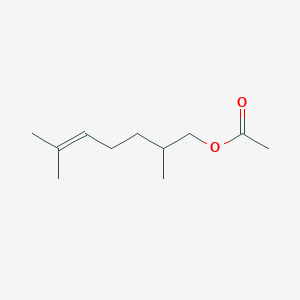
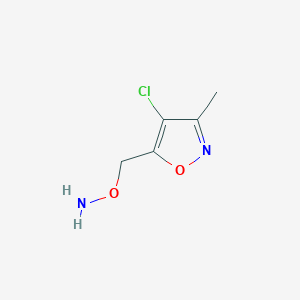

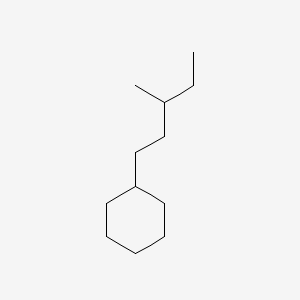

![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
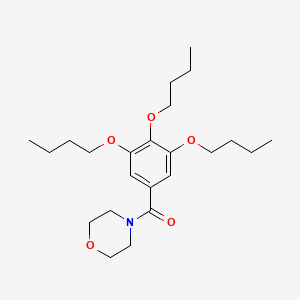
amino}ethan-1-ol](/img/structure/B13954546.png)
